Dodecylamine

Description

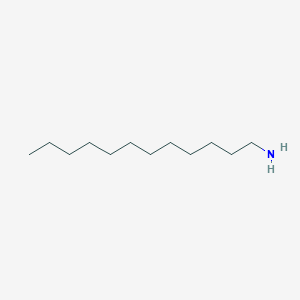

Structure

3D Structure

Properties

IUPAC Name |

dodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBPAEWTRLWTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Record name | DODECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2016-56-0 (acetate), 50291-24-2 (sulfate), 929-73-7 (hydrochloride) | |

| Record name | Dodecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021984, DTXSID801022411 | |

| Record name | 1-Dodecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C12-18-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 28 deg C; [ICSC] Oil with an amine odor; mp = 28.3 deg C; [HSDB] Yellow liquid with an odor of ammonia; [CAMEO] White low-melting solid; mp 28-30 deg C; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | DODECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

259 °C | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

352 °F (COC) | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ethyl ether, and benzene., In water, 0.078 g/l at 25 °C and pH 11.8., Solubility in water: poor | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8015 g/cu cm @ 20 °C/4 °C, 0.81 g/cm³ | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00805 [mmHg], 8.05X10-3 mm Hg at 25 °C | |

| Record name | Dodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OIL | |

CAS No. |

124-22-1, 68155-27-1 | |

| Record name | DODECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-18-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C12-18-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-18-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY9OD6A2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

28.3 °C, 28 °C | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dodecylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Dodecylamine, a primary alkylamine, is a versatile molecule with significant applications in materials science and pharmacology. This technical guide provides an in-depth overview of its core properties, synthesis, and multifaceted roles in drug development. Key areas of focus include its function as a nanoparticle capping agent, a transdermal penetration enhancer, and a component in hydrophobic ion pairing strategies. Detailed experimental protocols for its synthesis and application are provided, alongside visualizations of its mechanisms of action to support advanced research and formulation development.

Core Properties and Identification

This compound, also known as laurylamine or 1-aminododecane, is a 12-carbon primary amine. Its amphiphilic nature, stemming from a polar amine head and a long, nonpolar alkyl tail, dictates its chemical behavior and utility.

CAS Number: 124-22-1[1][2][3][4][5]

Synonyms:

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, critical for its application in research and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇N | [1][3][5] |

| Molar Mass | 185.35 g/mol | [1][3][5] |

| Appearance | White crystalline solid or yellow liquid with an ammonia-like odor | [2][3][6] |

| Melting Point | 27-29 °C (lit.) | [2][3][5] |

| Boiling Point | 247-249 °C (lit.) | [2][3][5] |

| Density | 0.806 g/mL at 25 °C (lit.) | [3][5] |

| Water Solubility | 78 mg/L at 25 °C | [3][6] |

| pKa | 10.63 at 25 °C | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| LogP | 4.33 at 25 °C | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of dodecanenitrile (B1212230). This method is favored for its efficiency and is widely used in industrial production.

Logical Workflow for this compound Synthesis

The synthesis of this compound from dodecanenitrile is a direct reduction process where the nitrile group is converted to a primary amine in the presence of a catalyst and hydrogen gas. The use of ammonia (B1221849) is crucial to suppress the formation of secondary and tertiary amine byproducts.

Experimental Protocol: Catalytic Hydrogenation of Dodecanenitrile

This protocol describes a representative method for the synthesis of this compound. High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and facilities.

Materials:

-

Dodecanenitrile

-

Raney Nickel (or Ru/Al₂O₃) catalyst, slurry in water

-

Anhydrous ammonia (NH₃)

-

Hydrogen (H₂) gas

-

Cyclohexane (solvent)

-

Hexadecane (internal standard for GC analysis)

-

High-pressure stainless steel autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls

Procedure:

-

Reactor Preparation: The high-pressure autoclave is charged with dodecanenitrile and the solvent (cyclohexane). The Raney Nickel catalyst is added as a slurry. The amount of catalyst typically ranges from 5-10% by weight relative to the nitrile.

-

Ammonia Addition: The reactor is sealed and purged with nitrogen. A specific amount of anhydrous ammonia is then introduced to suppress the formation of secondary amines.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 80 bar) and heated to the reaction temperature (e.g., 125 °C) with vigorous stirring.[7]

-

Reaction Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of dodecanenitrile.

-

Work-up: Once the reaction is complete (disappearance of the nitrile peak in GC), the reactor is cooled to room temperature and carefully depressurized.

-

Purification: The reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure. The crude this compound is purified by vacuum distillation to yield the final product. High selectivity (93-98%) to the primary amine can be achieved under optimized conditions.[7]

Applications in Drug Development and Research

This compound's unique physicochemical properties make it a valuable tool in several areas of pharmaceutical science.

Nanoparticle Synthesis and Drug Delivery

This compound serves as an effective capping and stabilizing agent in the synthesis of various nanoparticles, including those made of palladium, gold, and cobalt aluminate.[1][5] The amine group coordinates to the nanoparticle surface, while the dodecyl chain provides a steric barrier, preventing aggregation and controlling particle size and morphology.[1] These stabilized nanoparticles are being investigated for various drug delivery applications.

Experimental Protocol: Synthesis of this compound-Capped Palladium Nanoparticles This protocol is adapted from a known procedure for synthesizing ultrasmall palladium nanoparticles.[1]

Materials:

-

Palladium(II) acetylacetonate (B107027)

-

This compound

-

Toluene (B28343) (anhydrous)

-

Ethanol

-

Three-neck flask, condenser, magnetic stirrer, inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

-

In a three-neck flask under an inert atmosphere, dissolve Palladium(II) acetylacetonate in anhydrous toluene.

-

Add this compound to the solution and stir until fully dissolved.

-

Heat the mixture to 80°C with continuous stirring.

-

Slowly inject a solution of hydrazine hydrate in toluene into the reaction mixture.

-

Maintain the reaction at 80°C for 1 hour. The solution will change color, indicating nanoparticle formation.

-

Cool the reaction to room temperature.

-

Precipitate the nanoparticles by adding ethanol.

-

Collect the nanoparticles by centrifugation.

-

Wash the collected nanoparticles multiple times with ethanol to remove unreacted precursors and excess this compound.

-

Dry the final product under vacuum.[1]

Transdermal Drug Delivery

This compound can act as a chemical penetration enhancer, increasing the permeation of drugs through the skin. It is thought to function by disrupting the highly organized lipid structure of the stratum corneum. Studies have shown that this compound can synergistically enhance the skin permeation of drugs like testosterone (B1683101) when used in combination with other enhancers such as N,N-diethyl-m-toluamide (DEET).[2][7]

Hydrophobic Ion Pairing

For hydrophilic drugs that are ionized at physiological pH, poor membrane permeability can be a major hurdle. Hydrophobic ion pairing (HIP) is a strategy to overcome this by complexing the charged drug with an oppositely charged amphiphilic molecule, or "counter-ion." this compound, being cationic at physiological pH, can form an ion pair with anionic drugs. This neutralizes the charge and increases the lipophilicity of the drug, thereby enhancing its ability to be encapsulated in lipid-based nanocarriers and permeate biological membranes.[1][4]

Mechanisms of Action in Biological Systems

Understanding the molecular interactions of this compound with biological structures is key to harnessing its potential in drug delivery and as an active agent itself.

Endosomal Escape via the Proton Sponge Effect

When nanoparticles or other drug carriers are taken up by cells via endocytosis, they are trapped within endosomes, which are subsequently acidified and fuse with lysosomes, leading to degradation of the payload. This compound and other primary amines can facilitate the escape of the carrier from the endosome through a mechanism known as the "proton sponge" effect.

The mechanism involves the following steps:

-

The amine groups on this compound are largely unprotonated at neutral pH.

-

As the endosome acidifies, the primary amine groups become protonated (R-NH₂ → R-NH₃⁺).

-

This buffering action against acidification triggers the cell's V-ATPase proton pumps to pump more protons into the endosome.

-

The accumulation of positive charges (protonated amines) inside the endosome leads to a passive influx of chloride ions (Cl⁻) to maintain charge neutrality.

-

The increased ion concentration inside the endosome causes an osmotic influx of water, leading to swelling and eventual rupture of the endosomal membrane.

-

This rupture releases the drug carrier and its therapeutic payload into the cytoplasm, allowing it to reach its intracellular target and avoiding lysosomal degradation.[6]

Antimicrobial Activity: Membrane Disruption

Long-chain primary amines like this compound possess antimicrobial properties. Their primary mechanism of action is the disruption of the bacterial cell membrane.

The process is generally understood as follows:

-

Adsorption: The positively charged amine head of this compound is electrostatically attracted to the negatively charged components of bacterial membranes (e.g., phospholipids (B1166683) with anionic head groups).

-

Insertion: The hydrophobic dodecyl tail inserts itself into the hydrophobic core of the lipid bilayer.

-

Disruption: This insertion disrupts the ordered packing of the membrane lipids, leading to increased membrane fluidity, the formation of pores or defects, and a loss of membrane integrity.

-

Leakage: The compromised membrane allows for the leakage of essential ions and small molecules from the cytoplasm, ultimately leading to cell death.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Amphiphilic Architect: A Technical Guide to the Mechanism of Action of Dodecylamine as a Surfactant

For Immediate Release

This whitepaper provides a comprehensive technical overview of the core mechanisms governing the action of dodecylamine as a cationic surfactant. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical principles of this compound's surface activity, its behavior at interfaces, and its interactions with solid surfaces and lipid bilayers. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and practical application of this versatile molecule.

Core Principles of this compound Surfactancy

This compound (DDA), a primary amine with a 12-carbon alkyl chain, exhibits its surfactant properties due to its amphiphilic nature. The molecule consists of a hydrophobic dodecyl tail and a hydrophilic amine headgroup.[1][2] This dual character drives its accumulation at interfaces, such as air-water or solid-water, to minimize the energetically unfavorable contact between the hydrophobic tail and the aqueous environment. This interfacial adsorption is the fundamental basis for its ability to reduce surface tension and act as a wetting agent, emulsifier, and flotation collector.[3][4]

The amine headgroup's charge is highly dependent on the pH of the solution. In acidic to neutral conditions, the amine group is protonated (R-NH3+), rendering the surfactant cationic.[5][6] This positive charge is crucial for its interaction with negatively charged surfaces through electrostatic attraction. As the pH increases into the alkaline range, the amine group becomes deprotonated (R-NH2), and the surfactant exists as a neutral molecule.[5][7] The pKa of this compound is approximately 10.63, which is the pH at which the concentrations of the ionic and molecular forms are equal.[7][8]

Micellization and the Critical Micelle Concentration (CMC)

Above a specific concentration in solution, known as the Critical Micelle Concentration (CMC), individual this compound molecules (monomers) aggregate to form micelles.[7][9][10] In these spherical or cylindrical structures, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic headgroups form the outer shell, interacting with the aqueous phase. Micelle formation is a dynamic equilibrium process that significantly alters the properties of the solution, such as its ability to solubilize hydrophobic substances. Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Once the CMC is reached, the surface becomes saturated with monomers, and further addition of the surfactant primarily leads to the formation of more micelles, with the surface tension remaining relatively constant.[7][9][10] The CMC is a critical parameter that is influenced by factors such as temperature, pH, and the presence of electrolytes.[9]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for this compound, providing a reference for its surfactant properties.

| Property | Value | Reference |

| Molecular Formula | C12H27N | [11] |

| Molecular Weight | 185.35 g/mol | [11] |

| Melting Point | 27-32 °C | [8][12] |

| Boiling Point | 247-249 °C | [8][13] |

| Density | 0.806 g/mL at 25 °C | [8][13] |

| pKa | 10.63 at 25 °C | [8] |

| Water Solubility | 78 mg/L at 25 °C | [11] |

| Critical Micelle Concentration (CMC) of Dodecylammonium Chloride | ~1.2 x 10-2 mol/L | [14] |

| Condition | Adsorption Density (moles/cm²) | Reference |

| DDA at air/solution interface (pH 9.6, 4x10⁻⁵ M) | 5.26 x 10⁻¹⁰ | [15] |

| DDA on silica (B1680970) surface (pH 9.6, 1x10⁻⁵ M) | ~4 x 10⁻¹² | [15] |

Mechanism of Action at Interfaces

The efficacy of this compound as a surfactant is most evident in its interaction with and modification of interfaces.

Adsorption at the Air-Water Interface

At the air-water interface, this compound molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic amine heads immersed in the water. This arrangement disrupts the cohesive energy of water at the surface, leading to a reduction in surface tension.

Adsorption on Solid Surfaces: The Case of Quartz Flotation

This compound is widely used as a collector in the flotation of minerals like quartz.[5][9][16] The mechanism of adsorption onto the quartz surface is highly pH-dependent. Quartz possesses a negative surface charge over a wide pH range.[6]

-

Low pH: At low pH, the dodecylammonium cations (R-NH3+) adsorb onto the negatively charged quartz surface primarily through electrostatic interactions. This initial adsorption is as individual ions and results in limited surface coverage and hydrophobicity.[5][9][16]

-

Neutral to Mildly Alkaline pH: As the pH increases towards the pKa of this compound, a combination of dodecylammonium ions and neutral this compound molecules co-adsorb on the surface. The presence of neutral molecules allows for stronger hydrophobic interactions between the alkyl chains of adjacent adsorbed molecules, leading to the formation of hemimicelles (surface aggregates). This significantly increases the hydrophobicity of the quartz surface, facilitating bubble attachment and flotation.[2]

-

High pH: At pH values significantly above the pKa, this compound exists predominantly as the neutral, poorly water-soluble molecule. This can lead to surface precipitation on the mineral, which can also induce hydrophobicity. However, at very high pH (around 12 and above), flotation efficiency decreases, possibly due to repulsion between the negatively charged surface and any residual anionic character of the amine at very high pH, or due to precipitation in the bulk solution rather than on the surface.[5][16]

Interaction with Lipid Bilayers

In the context of drug development and biological systems, the interaction of this compound with lipid bilayers is of significant interest. As a cationic surfactant, this compound can interact with the negatively charged headgroups of certain phospholipids (B1166683) in cell membranes. This interaction is primarily electrostatic. The hydrophobic tail of the this compound molecule can then insert into the hydrophobic core of the lipid bilayer, disrupting the membrane's structure and integrity. This can lead to increased membrane permeability and, at higher concentrations, solubilization of the membrane. The pH-dependent charge of this compound also plays a critical role in its interaction with lipid membranes.[17]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like this compound hydrochloride. The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down because the micelles are less mobile charge carriers than the individual ions. The CMC is identified as the point of intersection of the two linear portions of the conductivity versus concentration plot.[18][19][20][21]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in deionized water at a concentration significantly above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each dilution, ensuring thermal equilibrium (e.g., in a 25°C water bath).

-

Rinse the conductivity probe with deionized water and the next solution to be measured between readings.

-

-

Data Analysis:

-

Plot the measured conductivity (in S/m) as a function of the this compound concentration (in mol/L).

-

Identify the two linear regions in the plot.

-

Determine the intersection of the two extrapolated linear fits. The concentration at this intersection point is the CMC.

-

Surface Tension Measurement using the du Noüy Ring Method

The du Noüy ring method is a classic technique for measuring the surface tension of a liquid.[22][23][24][25][26] It measures the force required to detach a platinum-iridium ring from the surface of a liquid.

Methodology:

-

Instrument Setup:

-

Clean the platinum ring thoroughly (e.g., by flaming) to ensure complete wetting.

-

Attach the ring to a sensitive force balance (tensiometer).

-

-

Sample Preparation: Place the this compound solution of a specific concentration in a clean vessel.

-

Measurement:

-

Lower the ring until it is fully submerged in the liquid.

-

Slowly raise the ring. A liquid lamella will be formed.

-

The force on the balance will increase as the ring is raised. Record the maximum force just before the lamella breaks.

-

-

Calculation: The surface tension (γ) is calculated from the maximum force (F), the radius of the ring (R), and a correction factor (f) that accounts for the shape of the meniscus: γ = F / (4πR * f).

-

Concentration Series: Repeat the measurement for a series of this compound concentrations to determine the relationship between concentration and surface tension.

Characterization of Adsorption on Solid Surfaces by Zeta Potential and FTIR Spectroscopy

Zeta Potential Measurement:

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the surface charge of a solid in a liquid.

-

Sample Preparation: Disperse fine quartz particles in this compound solutions of varying concentrations and pH.

-

Measurement: Use a zeta potential analyzer, which typically employs electrophoretic light scattering or streaming potential measurements, to determine the zeta potential of the quartz particles in each solution.

-

Analysis: Plot the zeta potential as a function of pH for different this compound concentrations to understand the effect of adsorption on the surface charge of quartz.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the functional groups of adsorbed molecules on a surface.

-

Sample Preparation:

-

Record a background spectrum of the pure solid (e.g., silica powder).

-

Equilibrate the solid with a this compound solution of a specific concentration and pH.

-

Separate the solid, rinse to remove non-adsorbed surfactant, and dry carefully.

-

-

Measurement: Record the FTIR spectrum of the treated solid.

-

Analysis: Subtract the background spectrum of the pure solid from the spectrum of the treated solid. The resulting difference spectrum will show the characteristic absorption bands of the adsorbed this compound, such as N-H and C-H stretching and bending vibrations, confirming its presence and potentially providing information about its orientation on the surface.[27][28]

Conclusion

This compound's mechanism of action as a surfactant is a multifaceted process governed by its amphiphilic structure, the pH-dependent charge of its amine headgroup, and its ability to self-assemble into micelles. Its utility in various applications, from mineral flotation to potential roles in drug delivery systems, stems from its ability to effectively modify interfacial properties. A thorough understanding of its physicochemical behavior, supported by quantitative data and robust experimental characterization, is essential for optimizing its performance in these diverse fields. This guide provides a foundational framework for researchers and professionals working with this important cationic surfactant.

References

- 1. Influence of Different Types of Surfactants on the Flotation of Natural Quartz by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publicacoes.entmme.org [publicacoes.entmme.org]

- 3. researchgate.net [researchgate.net]

- 4. Drug-Membrane Interactions Studied in Phospholipid Monolayers Adsorbed on Non-porous Alkylated Microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. DODECYL AMINE - Ataman Kimya [atamanchemicals.com]

- 9. Mechanisms of this compound Flotation of Quartz | Semantic Scholar [semanticscholar.org]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. This compound | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. chembk.com [chembk.com]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. journalssystem.com [journalssystem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Interactions of the Lysosomotropic Detergent O-Methyl-Serine Dodecylamide Hydrochloride (MSDH) with Lipid Bilayer Membranes-Implications for Cell Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 20. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 21. justagriculture.in [justagriculture.in]

- 22. smartsystems-eg.com [smartsystems-eg.com]

- 23. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 24. biolinscientific.com [biolinscientific.com]

- 25. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 26. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Dodecylamine in Nanoparticle Synthesis

This compound (DDA), a primary alkylamine with a 12-carbon chain, plays a multifaceted and critical role in the bottom-up synthesis of a wide array of nanoparticles. Its amphiphilic nature, with a polar amine head and a nonpolar alkyl tail, allows it to function as a versatile agent controlling nanoparticle size, shape, stability, and surface chemistry. This technical guide provides a comprehensive overview of the functions of this compound in nanoparticle synthesis, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Functions of this compound in Nanoparticle Synthesis

This compound's efficacy in nanoparticle synthesis stems from its ability to perform several key functions, often simultaneously:

-

Capping and Stabilizing Agent: The primary role of this compound is to act as a capping or stabilizing agent. The lone pair of electrons on the nitrogen atom of the amine group coordinates with the surface of the nascent nanoparticles, while the long alkyl chains extend into the solvent.[1][2] This creates a steric barrier that prevents the nanoparticles from aggregating, thereby controlling their size and ensuring colloidal stability.[1][2] This steric hindrance is crucial for preventing uncontrolled growth and agglomeration of the nanoparticles.[2]

-

Shape-Directing Agent: this compound can selectively bind to specific crystallographic facets of a growing nanoparticle.[2] This differential binding modulates the growth rates of different crystal faces, leading to the formation of anisotropic nanostructures such as nanorods and nanocubes instead of simple spheres.[2]

-

Solvent: With a high boiling point (247-249 °C), this compound can serve as a solvent in high-temperature nanoparticle synthesis methods, such as hot-injection techniques.[2][3]

-

Reducing Agent: Under specific reaction conditions, primary amines like this compound can act as reducing agents, reducing metal salt precursors to their zerovalent state, which initiates the formation of nanoparticles.[2]

-

Phase Transfer Agent: In biphasic synthesis systems, this compound can facilitate the transfer of metal precursors from an aqueous phase to an organic phase where the nanoparticle growth occurs. For instance, in the synthesis of silver nanoparticles, this compound acts as a phase transfer agent to help dissolve silver acetate (B1210297) in toluene.[4]

Mechanistic Overview of this compound's Role

The following diagram illustrates the fundamental mechanism by which this compound stabilizes nanoparticles.

References

An In-Depth Technical Guide to Dodecylamine Self-Assembly and Micelle Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the self-assembly of dodecylamine into micelles, a process of significant interest in fields ranging from materials science to advanced drug delivery. This compound, a primary amine with a 12-carbon alkyl chain, exhibits amphiphilic properties that drive its aggregation in aqueous solutions to form ordered supramolecular structures. This guide details the thermodynamic principles, experimental protocols for characterization, and the influence of environmental factors on this behavior.

Core Principles of this compound Self-Assembly

This compound (DDA) is an amphiphilic molecule characterized by a hydrophilic amine head group (-NH₂) and a long, hydrophobic dodecyl tail (C₁₂H₂₅). In aqueous environments, the hydrophobic tails avoid contact with water molecules, a phenomenon known as the hydrophobic effect. This drives the spontaneous organization of DDA monomers into aggregates, such as micelles, where the hydrophobic tails are sequestered in the core, and the hydrophilic amine heads form a shell that interfaces with the surrounding water. This self-assembly process is a thermodynamically favorable event, driven by an increase in the entropy of the system primarily due to the release of ordered water molecules from around the hydrophobic chains.[1][2]

The formation of micelles occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, this compound exists predominantly as monomers in solution. As the concentration increases to the CMC, the monomers rapidly associate to form micelles. Above the CMC, the monomer concentration remains relatively constant, and any additional DDA molecules will preferentially form more micelles.[3]

The self-assembly process is significantly influenced by the pH of the solution due to the primary amine group of this compound, which has a pKa of approximately 10.6.[4][5]

-

At acidic pH (pH < pKa): The amine group is protonated (-NH₃⁺), making the head group charged and more hydrophilic. The electrostatic repulsion between the positively charged head groups opposes micellization, leading to a higher CMC.

-

At alkaline pH (pH > pKa): The amine group is predominantly in its neutral, non-ionized form (-NH₂). The reduced repulsion between the head groups facilitates aggregation, resulting in a lower CMC.

At very high pH values, the low solubility of the neutral molecular DDA can lead to precipitation or the formation of oily colloidal aggregates rather than well-defined micelles.[5]

Quantitative Data on this compound Micellization

The critical micelle concentration and other physicochemical properties of this compound are sensitive to environmental conditions. The following tables summarize available quantitative data.

| Parameter | Condition | Value | Reference(s) |

| pKa | Aqueous solution | ~10.6 | [4][5] |

| CMC | pH 8 | 1.2 x 10⁻² mol/L | [6] |

| CMC | Natural pH (~7.3-7.6) | Not explicitly quantified, but aggregation is observed | [4] |

| CMC | Acidic pH (e.g., pH 3) | Higher than at neutral or alkaline pH | [4] |

| CMC | Alkaline pH (e.g., pH 11) | Lower than at acidic or neutral pH, but precipitation may occur | [4][5] |

General Trends for Ionic Surfactants (Applicable to this compound):

| Factor | Effect on CMC | Effect on Aggregation Number |

| Increasing Temperature | Generally decreases to a minimum, then increases (U-shaped behavior) | Can increase or decrease depending on the specific surfactant and temperature range |

| Addition of Electrolytes (e.g., NaCl, KCl) | Decreases CMC due to shielding of head group repulsion | Generally increases the aggregation number |

Thermodynamics of this compound Micellization

The spontaneous formation of micelles is governed by thermodynamic principles. The overall Gibbs free energy of micellization (ΔG_mic) is negative, indicating a spontaneous process.[1] This can be expressed by the equation:

ΔG_mic = ΔH_mic - TΔS_mic

Where:

-

ΔG_mic is the Gibbs free energy of micellization.

-

ΔH_mic is the enthalpy of micellization.

-

ΔS_mic is the entropy of micellization.

-

T is the absolute temperature.

For many ionic surfactants at room temperature, the micellization process is primarily entropy-driven .[1][7] The positive entropy change (ΔS_mic > 0) results from the release of ordered water molecules that surrounded the hydrophobic tails of the monomers into the bulk solution, leading to an overall increase in the disorder of the system. The enthalpy change (ΔH_mic) is often positive (endothermic) as it requires energy to break the structured water around the hydrophobic chains and to overcome any steric or electrostatic repulsion between the head groups.[1]

The temperature dependence of the CMC can provide information about the enthalpy of micellization through the van't Hoff equation.[1] For ionic surfactants, the relationship between CMC and temperature often exhibits a U-shaped curve, with a minimum CMC at a specific temperature.[7] Below this temperature, the micellization is primarily entropy-driven, while at higher temperatures, it becomes more enthalpy-driven.[7]

Experimental Protocols for Characterization

Several experimental techniques are employed to determine the CMC and characterize the properties of this compound micelles.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tensiometry

-

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[8]

-

Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[8]

-

Procedure:

-

Prepare a stock solution of this compound in the desired aqueous medium (e.g., deionized water, buffer of a specific pH).

-

Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

-

Measure the surface tension of each solution using the tensiometer, ensuring the platinum ring or plate is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[8]

-

b) Conductivity Measurement

-

Principle: For ionic surfactants like protonated this compound, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly with the concentration of charged monomers. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counter-ions.[9]

-

Apparatus: A conductivity meter with a conductivity cell.[9]

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).

-

Place a known volume of the solvent in a beaker and immerse the conductivity probe.

-

Titrate the solvent with small aliquots of the concentrated this compound stock solution, allowing the solution to equilibrate after each addition.

-

Record the conductivity after each addition.

-

Plot the conductivity versus the this compound concentration.

-

The CMC is identified as the concentration at the point where the slope of the line changes.[9]

-

c) Fluorescence Spectroscopy (using a hydrophobic probe like Pyrene)

-

Principle: Hydrophobic fluorescent probes, such as pyrene (B120774), have low solubility in water but are readily solubilized within the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous environment, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When pyrene is incorporated into the nonpolar micellar core, this ratio decreases significantly.

-

Apparatus: A spectrofluorometer.

-

Procedure:

-

Prepare a series of this compound solutions of varying concentrations.

-

Add a small, constant amount of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each this compound solution. The final pyrene concentration should be very low (micromolar range).

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution (excitation typically around 335 nm).

-

Determine the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the midpoint of the sigmoidal transition in the plot.

-

Characterization of Micelle Size and Morphology

a) Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate the hydrodynamic radius of the micelles using the Stokes-Einstein equation.[10]

-

Apparatus: A DLS instrument.

-

Procedure:

-

Prepare this compound solutions at concentrations above the CMC in the desired buffer.

-

Filter the solutions through a small-pore-size filter (e.g., 0.22 µm) to remove dust and other large particles.

-

Place the filtered solution in a clean cuvette and place it in the DLS instrument.

-

Allow the sample to thermally equilibrate.

-

Perform the DLS measurement to obtain the correlation function, from which the size distribution, average hydrodynamic radius, and polydispersity index (PDI) are calculated.

-

b) Transmission Electron Microscopy (TEM)

-

Principle: TEM provides direct visualization of the micelles, allowing for the determination of their size, shape, and morphology. Due to the low contrast of soft materials like micelles, a negative staining technique is often employed.

-

Apparatus: A transmission electron microscope.

-

Procedure:

-

Prepare a this compound solution at a concentration above the CMC.

-

Place a small drop of the micelle solution onto a TEM grid (e.g., carbon-coated copper grid) and allow it to adsorb for a few minutes.

-

Wick away the excess liquid with filter paper.

-

Apply a drop of a negative staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a short period.

-

Remove the excess stain and allow the grid to air dry completely.

-

Image the grid using the TEM. The micelles will appear as light objects against a dark background of the stain.

-

Visualizations of Key Processes

The following diagrams illustrate the fundamental concepts of this compound self-assembly and the workflows for its characterization.

Applications in Drug Development

The ability of this compound micelles to encapsulate hydrophobic molecules within their core makes them attractive candidates for drug delivery systems. Poorly water-soluble drugs can be formulated within these micelles, enhancing their solubility and bioavailability. The pH-responsive nature of this compound offers the potential for targeted drug release in specific physiological environments, such as the acidic microenvironment of tumors. Furthermore, the surface of the micelles can be functionalized with targeting ligands to improve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target side effects. The continued study of this compound self-assembly is crucial for the rational design of novel and effective nanomedicines.

References

- 1. scribd.com [scribd.com]

- 2. justagriculture.in [justagriculture.in]

- 3. m.youtube.com [m.youtube.com]

- 4. journalssystem.com [journalssystem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. biolinscientific.com [biolinscientific.com]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. muser-my.com [muser-my.com]

Adsorption mechanism of dodecylamine on mineral surfaces

An In-depth Technical Guide on the Adsorption Mechanism of Dodecylamine on Mineral Surfaces

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DDA), a primary amine, is a cationic surfactant extensively utilized as a collector in the flotation of various minerals. Its efficacy is dictated by its adsorption behavior at the mineral-water interface, a complex process governed by a confluence of factors including mineralogy, solution pH, and the speciation of DDA itself. This technical guide provides a comprehensive overview of the core adsorption mechanisms of this compound on the surfaces of key minerals such as quartz, hematite, feldspar (B12085585), and various clay minerals. It delves into the fundamental physicochemical interactions, presents quantitative data from key studies, details common experimental protocols for characterization, and visualizes the intricate mechanisms and workflows. Understanding these principles is paramount for optimizing mineral separation processes and can offer insights into interfacial phenomena relevant to drug delivery systems where amine-functionalized molecules interact with inorganic surfaces.

Core Adsorption Mechanisms of this compound

The adsorption of this compound onto mineral surfaces is primarily driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The relative contribution of each mechanism is highly dependent on the surface charge of the mineral and the pH of the aqueous solution, which controls the speciation of DDA.

Speciation of this compound in Aqueous Solution

This compound exists in two primary forms in an aqueous environment: the dodecylammonium ion (RNH₃⁺) and the neutral this compound molecule (RNH₂). The equilibrium between these two species is pH-dependent, with the pKa of the RNH₃⁺/RNH₂ equilibrium being approximately 10.63.[1][2]

-

Acidic to Neutral pH (pH < 10.63): this compound is predominantly present as the positively charged dodecylammonium ion (RNH₃⁺).[1][3]

-

Alkaline pH (pH > 10.63): The neutral this compound molecule (RNH₂) becomes the dominant species.[1]

This speciation is a critical determinant of the adsorption mechanism.

Interaction with Mineral Surfaces

The nature of the mineral surface, particularly its surface charge as a function of pH (determined by its point of zero charge, PZC), dictates the primary mode of interaction with DDA species.

2.2.1 Electrostatic Interactions

Electrostatic attraction is a major driving force for DDA adsorption, especially on negatively charged mineral surfaces.[3][4] Most silicate (B1173343) and oxide minerals, such as quartz and feldspar, possess a negative surface charge over a wide pH range.[5] In acidic to neutral solutions, the positively charged dodecylammonium ions (RNH₃⁺) are electrostatically attracted to these negatively charged surfaces.[3][4] This interaction is a key mechanism in the flotation of minerals like quartz.[3]

2.2.2 Hydrogen Bonding

Hydrogen bonding can occur between the amine group of DDA (both RNH₃⁺ and RNH₂) and the hydroxyl groups (-OH) present on the surfaces of many minerals.[4][6][7][8] This mechanism can contribute to adsorption even in the absence of strong electrostatic attraction and is particularly relevant for the adsorption of neutral DDA molecules at higher pH values.[6]

2.2.3 Chemical Adsorption (Chemisorption)

In some cases, direct chemical bonding can occur between the nitrogen atom of the this compound and metal cations on the mineral surface.[5][6] For instance, on feldspar surfaces, chemisorption can occur with Al³⁺ sites.[5] This type of interaction is generally stronger than physical adsorption (electrostatic and hydrogen bonding).

2.2.4 Hydrophobic Interactions

Once initial adsorption has occurred, the hydrophobic dodecyl chains of the adsorbed DDA molecules can associate with each other, leading to the formation of hemimicelles or admicelles on the mineral surface. This cooperative adsorption significantly increases the hydrophobicity of the mineral surface, which is essential for flotation.

Quantitative Data on this compound Adsorption

The following tables summarize quantitative data from various studies on the adsorption of this compound on different mineral surfaces.

Table 1: Flotation Recovery of Minerals with this compound

| Mineral | DDA Concentration (mg/L) | pH | Flotation Recovery (%) | Reference |

| Brucite | 75 | - | 21.34 | [9][10] |

| Diaspore | 75 | - | 90.41 | [9][10] |

| Limonite | 75 | - | 69.01 | [9][10] |

| Quartz | 8 x 10⁻⁴ mol/L | 10.1 | 93.71 | [11] |

| Sphalerite | - | 12 | 86.81 | [6] |

Table 2: Contact Angle Measurements on Mineral Surfaces with this compound

| Mineral | DDA Concentration (mol/L) | pH | Contact Angle (°) | Reference |

| Muscovite | 1 x 10⁻³ | 6 ± 0.5 | > 80 | [12] |

| Talc | 1 x 10⁻³ | 6 ± 0.5 | > 90 | [12] |

| Quartz | 8 x 10⁻⁵ | - | 66.13 (ultrasonically treated DDA) | [13] |

| Quartz | 8 x 10⁻⁵ | - | 53.07 (untreated DDA) | [13] |

Table 3: Zeta Potential of Minerals in the Presence of this compound

| Mineral | DDA Concentration | pH | Zeta Potential (mV) | Reference |

| Hematite | With DDA | Varied | Shifted upward (more positive) | [14] |

| Quartz | With mixed DDA/SPS | 4.5 | Significantly enlarged (more positive) | [5] |

| Feldspar | With mixed DDA/SPS | 4.5 | Significantly enlarged (more positive) | [5] |

Experimental Protocols

The study of this compound adsorption on mineral surfaces employs a variety of analytical techniques. Below are detailed methodologies for key experiments.

Zeta Potential Measurement

Objective: To determine the surface charge of mineral particles in the presence and absence of DDA at various pH values.

Methodology:

-

Sample Preparation: A dilute suspension of the mineral powder (e.g., 0.01 wt%) is prepared in a background electrolyte solution (e.g., 10⁻³ M KCl) to maintain constant ionic strength.

-

pH Adjustment: The pH of the suspension is adjusted to the desired value using dilute HCl or NaOH solutions.

-

DDA Addition: A stock solution of DDA is added to the mineral suspension to achieve the target concentration. The suspension is then conditioned for a specific time (e.g., 30 minutes) to allow for adsorption equilibrium.

-

Measurement: The zeta potential of the particles is measured using a Zetasizer or a similar instrument based on electrophoretic light scattering. The instrument measures the velocity of the charged particles under an applied electric field, from which the zeta potential is calculated using the Helmholtz-Smoluchowski equation.

-

Data Analysis: Zeta potential is plotted as a function of pH to determine the isoelectric point (IEP) and the effect of DDA on the surface charge.

Contact Angle Measurement

Objective: To quantify the hydrophobicity of a mineral surface after treatment with DDA.

Methodology:

-

Substrate Preparation: A flat, polished surface of the mineral is prepared. The surface is thoroughly cleaned with deionized water and a suitable solvent (e.g., ethanol) and then dried.

-

Conditioning: The polished mineral surface is immersed in a DDA solution of a specific concentration and pH for a defined period to allow for adsorption.

-

Measurement: The sessile drop method is commonly used. A small droplet of water is carefully placed on the conditioned mineral surface. The profile of the droplet is captured using a high-resolution camera.

-

Data Analysis: The contact angle between the water droplet and the mineral surface is determined from the captured image using image analysis software. A higher contact angle indicates greater hydrophobicity.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups involved in the adsorption of DDA on the mineral surface.

Methodology:

-

Sample Preparation: The mineral powder is conditioned in a DDA solution at the desired concentration and pH. The solid is then separated by filtration or centrifugation, washed with deionized water to remove unadsorbed DDA, and dried.

-

Pellet Preparation: A small amount of the dried, DDA-treated mineral powder is mixed with KBr (spectroscopic grade) and pressed into a thin, transparent pellet.

-

Measurement: The FTIR spectrum of the pellet is recorded using an FTIR spectrometer. A spectrum of the untreated mineral is also recorded as a reference.

-

Data Analysis: The spectra of the treated and untreated minerals are compared. The appearance of new peaks or shifts in existing peaks corresponding to the vibrational modes of the amine group (e.g., N-H stretching, C-N stretching) provides evidence for the adsorption of DDA and can indicate the nature of the interaction (e.g., hydrogen bonding).

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical state of elements on the mineral surface after DDA adsorption.[15]

Methodology:

-

Sample Preparation: A flat mineral sample or a pressed pellet of mineral powder is conditioned in a DDA solution and then rinsed and dried.

-

Measurement: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. The surface is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons.[15] The kinetic energy of the emitted electrons is measured by an electron energy analyzer.

-

Data Analysis: The binding energies of the photoelectrons are calculated, which are characteristic of the elements and their chemical states. The presence of a nitrogen (N 1s) peak on the surface of the DDA-treated mineral confirms the adsorption of this compound. High-resolution scans of the N 1s and other relevant elemental peaks can provide information about the chemical environment of the adsorbed species.[16]

Visualizations of Mechanisms and Workflows

Adsorption Mechanisms of this compound

Caption: Primary adsorption mechanisms of this compound on mineral surfaces.

Experimental Workflow for Adsorption Characterization

References

- 1. mdpi.com [mdpi.com]

- 2. journalssystem.com [journalssystem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Study on the Differential Adsorption Mechanism of this compound on the Surface of Hydroxide Minerals | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Influence of Different Types of Surfactants on the Flotation of Natural Quartz by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. sfr.ca [sfr.ca]

- 16. X-ray Photoelectron Spectroscopic Study of Some Organic and Inorganic Modified Clay Minerals - PMC [pmc.ncbi.nlm.nih.gov]

Dodecylamine as a Corrosion Inhibitor: A Fundamental Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecylamine, a primary amine with a 12-carbon aliphatic chain, has demonstrated significant efficacy as a corrosion inhibitor for a variety of metals, most notably for carbon steel, copper, and its alloys, particularly in acidic environments.[1][2][3] Its mechanism of action is primarily attributed to its ability to adsorb onto the metal surface, forming a protective, hydrophobic monolayer.[2][4] This film acts as a physical barrier, isolating the metal from the corrosive medium and thereby impeding both anodic and cathodic reactions.[2] The effectiveness of this compound is influenced by factors such as its concentration, the temperature of the environment, and the specific metallic substrate. This guide provides a comprehensive overview of the fundamental principles governing the corrosion inhibition properties of this compound, detailed experimental protocols for its evaluation, and a summary of key performance data.

Core Principles of Corrosion Inhibition by this compound

The primary corrosion inhibition mechanism of this compound is based on its adsorption onto the metal surface, which can be described as a "geometric blocking effect".[1][4][5] This process is driven by the interaction of the polar amine head group (-NH2) with the charged metal surface and the subsequent orientation of the non-polar dodecyl (C12H25) tail away from the surface.[2] This arrangement creates a dense and stable hydrophobic layer that displaces water and corrosive ions from the metal's surface.

The adsorption process can be a combination of physisorption and chemisorption, depending on the specific metal and the corrosive environment.[2] In acidic solutions, the amine group can become protonated (R-NH3+), facilitating electrostatic interaction with the negatively charged metal surface (in the case of steel in HCl). The long hydrocarbon chain contributes to the stability and density of the protective film through van der Waals interactions.[6]

Adsorption Isotherm

The adsorption of this compound on metal surfaces often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer on a homogeneous surface.[7] The degree of surface coverage (θ) is related to the inhibitor concentration (C) and the adsorption equilibrium constant (Kads).

Factors Influencing Inhibition Efficiency

-

Concentration: The inhibition efficiency of this compound generally increases with increasing concentration up to a critical point, beyond which it may plateau.[7] This is due to the increased surface coverage by the inhibitor molecules.

-

Temperature: The effect of temperature on the inhibition efficiency of this compound can be complex. In some cases, efficiency decreases with increasing temperature, suggesting a physisorption mechanism where the inhibitor desorbs at higher temperatures.[7][8] However, in other scenarios, an initial increase in efficiency with temperature may be observed, indicating a chemisorption process.[9]

-

Metal Substrate: this compound has shown effectiveness on various metals, including carbon steel,[1][4][7] copper-nickel alloys,[3] and aluminum alloys.[10] The nature of the metal and its surface charge in a given environment will influence the adsorption mechanism and efficiency.

-

Corrosive Environment: The composition of the corrosive medium, such as the type and concentration of acid, plays a crucial role. For instance, the presence of chloride ions can sometimes have a synergistic effect on the inhibition efficiency of amines.[5]

Quantitative Performance Data

The following tables summarize key quantitative data from various studies on the performance of this compound as a corrosion inhibitor.

Table 1: Potentiodynamic Polarization Data for Carbon Steel in 0.3 M HCl with and without this compound at 303.15 K [2]

| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |

| Blank | -485 | 185 | 75 | 125 | - |

| 50 ppm | -475 | 45 | 70 | 115 | 75.7 |

| 100 ppm | -470 | 25 | 68 | 110 | 86.5 |

| 200 ppm | -465 | 15 | 65 | 105 | 91.9 |

Table 2: Electrochemical Impedance Spectroscopy Data for Carbon Steel in 1 M HCl with an Amine-Based Inhibitor [2]